molecular formula C20H28N2O5S B1680424 Benzenesulfonamide, 5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxy- CAS No. 94666-07-6

Benzenesulfonamide, 5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxy-

Cat. No. B1680424
CAS RN: 94666-07-6
M. Wt: 408.5 g/mol
InChI Key: DRHKJLXJIQTDTD-UHFFFAOYSA-N
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Description

5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide is a secondary amino compound that is ammonia in which nitrogen is substituted by a 1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl group and a 2-(2-ethoxyphenoxy)ethyl group. It is a secondary amino compound, a sulfonamide and an aromatic ether.

properties

CAS RN

94666-07-6

Product Name

Benzenesulfonamide, 5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxy-

Molecular Formula

C20H28N2O5S

Molecular Weight

408.5 g/mol

IUPAC Name

5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)

InChI Key

DRHKJLXJIQTDTD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-(2-((2-ethoxyphenoxy)ethyl)amino)propyl-2-methoxybenzenesulfonamide
amsulosin
YM 12617
YM-12617

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 120 ml of ethanol were dissolved 2.4 g of (R) (-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide and 1.2 g of 2-(o-ethoxyphenoxy)ethyl bromide, and the mixture was refluxed for 16 hours under heating. The solvent was distilled away, and after alkalifing the residue by the addition of 10% sodium hydroxide, and the oily material precipitated was extracted with ethyl acetate. The extract solution was washed with a saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled away, and the residue was subjected to silica-gel column chromatography. The product was eluted with CHCl3 -methanol (9:5) to provide 1.5 g of the crude crystals of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide, which was treated with HCl-ethanol to give a hydrochloric acid salt of (R) (-)-5-[2-[[2-(o-ethoxyphenoxy)ethyl]amino]-2-methylethyl]-2-methoxybenzenesulfonamide.
Name
HCl ethanol
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0 (± 1) mol
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reactant
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Quantity
2.4 g
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reactant
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[Compound]
Name
(-)5[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

50 ml of tetrahydrofuran was added to 4.22 g (10 mmol, 1.0 eq.) of 2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide. 379 mg (10 mmol, 4.0 eq.) of lithium aluminum hydride was added thereto and the whole mixture was stirred at 60° C. for 24 hours. Upon the completion of the reaction, 0.4 ml of water, 0.4 ml of 10% NaOH aqueous solution and 1.2 ml of water were sequentially added to the reaction solution and then, filtered through celite. The filtrate was concentrated under reduced pressure to obtain 3.5 g of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide. Thereto was added 10 ml of 2 M HCl solution in ethanol to obtain 3.56 g (yield: 80%) of 5-{2-[2-(2-ethoxy-phenoxy)-ethylamino]-propyl}-2-methoxy-benzene sulfonamide hydrochloride.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-(2-ethoxy-phenoxy)-N-[2-(4-methoxy-3-sulfamoyl-phenyl)-1-methyl-ethyl]-acetamide
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
379 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
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Quantity
1.2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxy-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxy-
Reactant of Route 3
Benzenesulfonamide, 5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxy-
Reactant of Route 4
Reactant of Route 4
Benzenesulfonamide, 5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxy-
Reactant of Route 5
Benzenesulfonamide, 5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxy-
Reactant of Route 6
Benzenesulfonamide, 5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxy-

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